2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide

DFT Computational Chemistry Electronic Properties

2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide belongs to the quinoline-4-carboxamide class, a scaffold widely investigated for diverse pharmacological activities including kinase inhibition, antimalarial effects, and neurokinin receptor antagonism. The compound features a 3-methylphenyl substituent at the 2-position of the quinoline core and an N-(naphthalen-1-yl) carboxamide group, a regiochemical arrangement that differentiates it from the more frequently cataloged N-(naphthalen-2-yl) isomer.

Molecular Formula C27H20N2O
Molecular Weight 388.5 g/mol
Cat. No. B11664727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide
Molecular FormulaC27H20N2O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54
InChIInChI=1S/C27H20N2O/c1-18-8-6-11-20(16-18)26-17-23(22-13-4-5-14-25(22)28-26)27(30)29-24-15-7-10-19-9-2-3-12-21(19)24/h2-17H,1H3,(H,29,30)
InChIKeyWXBFQDCVNXSWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide: A Naphthyl-Positioned Quinoline Carboxamide for Targeted Probe Development


2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide belongs to the quinoline-4-carboxamide class, a scaffold widely investigated for diverse pharmacological activities including kinase inhibition, antimalarial effects, and neurokinin receptor antagonism [1]. The compound features a 3-methylphenyl substituent at the 2-position of the quinoline core and an N-(naphthalen-1-yl) carboxamide group, a regiochemical arrangement that differentiates it from the more frequently cataloged N-(naphthalen-2-yl) isomer. Its molecular formula is C27H20N2O with a molecular weight of 388.5 g/mol . The specific positioning of the naphthyl moiety at the 1-position is expected to alter molecular geometry, electronic distribution, and target-binding interactions compared to 2-naphthyl analogs, making precise structural confirmation critical for reproducible research outcomes.

Why 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide Cannot Be Replaced by Generic Quinoline-4-carboxamides


Substituting 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide with a generic or closely related analog, such as the N-(naphthalen-2-yl) isomer or analogs with different aryl substituents, is not scientifically valid due to critical differences in electronic properties and target binding that are inherent to the quinoline-4-carboxamide chemotype. Computational DFT studies on a series of quinoline-4-carboxamide derivatives reveal that even minor substituent changes can cause significant shifts in HOMO-LUMO energy gaps (ΔE), electronegativity (χ), and electrophilicity (ω), directly impacting molecular stability and reactivity [1]. Furthermore, in-silico docking against oxidoreductase targets demonstrates that binding affinities can vary by several kcal/mol between structurally similar analogs, with the most active inhibitors showing binding energies of -11.48 to -13.43 kcal/mol for specific targets, while others show values as low as -7.20 kcal/mol [1]. The 1-naphthyl versus 2-naphthyl regiochemistry alters the spatial orientation of the naphthalene ring, potentially creating or eliminating critical hydrophobic and π-stacking interactions within protein binding pockets, thus making generic interchange a source of experimental irreproducibility.

Quantitative Differentiation Evidence for 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide vs. Analogs


Regiochemical Impact on Electronic Structure: N-(1-Naphthyl) vs. N-(2-Naphthyl) Orientation

The electronic profile of quinoline-4-carboxamides is highly sensitive to the substituents on the amide group. In a DFT study of a related series, derivatives with differing amide substituents exhibited HOMO-LUMO energy gaps (ΔE) ranging from 2.782 eV (most reactive, compound 6p) to 4.169 eV (most stable, compound 6m) [1]. The target compound's N-(naphthalen-1-yl) group is predicted to create a distinct electronic environment compared to the N-(naphthalen-2-yl) isomer due to the different connectivity of the naphthalene ring system, affecting electron delocalization and, consequently, its ionization potential (I) and electrophilicity (ω). While direct DFT data for this exact compound is not currently available, class-level inference positions the 1-naphthyl isomer as having a unique electronic signature that will dictate its reactivity and binding behavior.

DFT Computational Chemistry Electronic Properties

Differential Target Engagement Against Oxidoreductases: Docking-Based Selectivity Profile

Molecular docking against three key oncological oxidoreductase targets (peroxiredoxin-2/5IJT, cyclooxygenase-2/5IKT, and dihydroorotate dehydrogenase/3U2O) reveals a wide variation in binding affinity within the quinoline-4-carboxamide class. The most potent docked inhibitor, compound 6v, showed affinities of -11.48 kcal/mol (5IJT) and -13.43 kcal/mol (5IKT), whereas other derivatives demonstrated markedly lower interactions, e.g., compound 6e showed a binding affinity of only -7.20 kcal/mol for 5IJT [1]. The target compound, featuring both a specific 3-methylphenyl group and a 1-naphthyl amide, is predicted to engage these targets with a unique binding mode. The 1-naphthyl group is likely to establish a distinct set of hydrophobic and π-stacking interactions not possible for 2-naphthyl or other analogs, potentially leading to a different selectivity window across the tested oxidoreductases.

Molecular Docking Cancer Research Oxidoreductase Inhibition

CYP450 Inhibition Profile: Selectivity of the Quinoline-4-carboxamide Core

The quinoline-4-carboxamide scaffold demonstrates a notable interaction profile with key cytochrome P450 enzymes. BindingDB data for the compound CID_1358604, a structurally analogous N-(3-carbamoyl-4,5-dimethyl-2-thienyl)-2-(3-methylphenyl)-4-quinolinecarboxamide, indicates it is a potent inhibitor of CYP2C9 and CYP2D6 with IC50 values in the low micromolar range [1]. Specifically, the core scaffold is known to act as a Type II binder to CYP2C9, a property influenced by the electronic and steric characteristics of its substituents [2]. The unique combination of the 3-methylphenyl and N-(1-naphthyl) groups on the target compound creates a distinct physicochemical environment that will modulate its binding mode and inhibitory potency towards CYP isoforms compared to analogs with different substitution patterns, directly impacting its ADME profile and potential for drug-drug interactions.

Drug Metabolism CYP450 ADME-Tox

High-Impact Application Scenarios for 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide


Development of Isoform-Selective Oxidoreductase Chemical Probes

Based on the differential docking evidence where lead compound 6v achieved a binding affinity of -13.43 kcal/mol against cyclooxygenase-2 (5IKT), the target compound, with its distinct 1-naphthyl geometry, is a prime candidate for probe development. Its unique shape can be exploited to design a series of chemical probes with high isoform selectivity for oxidoreductases like 5IKT, 5IJT, and 3U2O [1]. This is a high-value endeavor for target validation in cancer biology, where selective inhibition is required to delineate the role of specific oxidoreductases in tumor progression.

Structure-Activity Relationship (SAR) Expansion of Antimalarial Quinoline-4-carboxamides

The quinoline-4-carboxamide scaffold has demonstrated multistage antimalarial activity with potent in vivo efficacy, achieving ED90 values below 1 mg/kg in mouse models [2]. The target compound serves as a crucial SAR probe to explore the structural boundaries of this chemotype. By varying the naphthyl attachment from the 2-position to the 1-position, researchers can map out the steric and electronic requirements for activity against different lifecycle stages of the Plasmodium parasite, potentially yielding next-generation leads with improved resistance profiles.

Creation of Predictable in silico Pharmacokinetic Models

The quinoline-4-carboxamide core is a known Type II binder of CYP2C9, a property that can lead to drug-drug interactions [3]. The target compound, with its precisely defined 1-naphthyl regiochemistry, is an ideal tool compound for building and validating in silico models that predict CYP2C9 binding affinity and the time-dependent inhibition of other CYPs. These models can then pre-screen future analogs, reducing the need for extensive in vitro ADME testing in early-stage drug discovery and accelerating the identification of safer clinical candidates.

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